4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-18-9-11-19(12-10-18)31(28,29)13-3-6-20(27)24-22-26-25-21(30-22)17-8-7-15-4-1-2-5-16(15)14-17/h7-12,14H,1-6,13H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUWNZSFNLDBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, anticancer effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 535 g/mol
- Functional Groups : Contains a sulfonyl group and an oxadiazole ring.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. The compound exhibits significant antibacterial activity against various strains:
| Bacterial Strain | % Inhibition | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 70% | 32 |
| Escherichia coli | 65% | 64 |
| Pseudomonas aeruginosa | 60% | 128 |
| Bacillus subtilis | 75% | 16 |
The compound showed the highest efficacy against Bacillus subtilis, indicating its potential as a therapeutic agent for bacterial infections .
Anticancer Activity
Research has indicated that the compound possesses anticancer properties. In vitro studies revealed that it exhibits moderate to significant efficacy against human breast cancer cell lines. The IC50 value for the compound was found to be approximately 18 µM , demonstrating its potential as a chemotherapeutic agent .
Mechanism of Action :
- PARP1 Inhibition : The compound inhibits PARP1 activity, which is crucial in DNA repair mechanisms. This inhibition leads to increased levels of phosphorylated H2AX in cancer cells, indicating DNA damage.
- Caspase Activation : Treatment with the compound resulted in increased activity of caspases 3/7, suggesting an induction of apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 8.0 |
These results indicate that the compound may have applications in treating conditions associated with these enzymes, such as Alzheimer's disease and gastric ulcers .
Case Studies
Several case studies have been conducted to explore the biological activities of similar compounds:
- Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and tested their antibacterial activity. Compounds with similar structural features to our target compound showed promising results against Gram-positive and Gram-negative bacteria .
- Anticancer Efficacy Assessment : A comparative study evaluated multiple oxadiazole derivatives for their anticancer properties using MCF-7 breast cancer cells. The findings indicated that compounds with bulky substituents exhibited enhanced cytotoxicity, supporting the design rationale for our target compound .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activities. In a study evaluating various oxadiazole derivatives, it was found that certain derivatives demonstrated potent cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study : A derivative similar to the target compound was evaluated for its anticancer potential against the LN229 glioblastoma cell line. The results showed that the compound induced significant cell death through apoptosis pathways, suggesting that modifications to the oxadiazole structure can enhance anticancer efficacy .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Compounds like 4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide have been tested for their ability to inhibit bacterial growth.
Data Table: Antimicrobial Activity Results
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Target Compound | K. pneumoniae | 12 µg/mL |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that both the sulfonamide and oxadiazole components contribute significantly to its biological activity.
- Sulfonamide Group : Known for enhancing solubility and bioavailability.
- Oxadiazole Moiety : Contributes to anticancer and antimicrobial properties.
Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate a strong interaction with enzymes involved in cancer proliferation and bacterial metabolism.
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The sulfonamide moiety (-SONH-) undergoes nucleophilic substitution and hydrolysis under specific conditions:
Oxadiazole Ring Transformations
The 1,3,4-oxadiazole core participates in ring-opening and functionalization reactions:
Amide Bond Reactivity
The butanamide linker undergoes hydrolysis and reduction:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (24 hrs) | Butanoic acid + 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | Protonation of the amide oxygen facilitates nucleophilic attack by water. |
| Enzymatic Cleavage | Proteases (e.g., trypsin), pH 7.4, 37°C | Peptide fragments | Limited enzymatic stability observed in vitro, suggesting susceptibility to metabolic degradation. |
| Reduction | LiAlH, THF, 0°C → RT (12 hrs) | Corresponding amine (CHNH) | Reduction proceeds via intermediate iminium ion formation. |
Functionalization of the Tetrahydronaphthalene Moiety
The saturated bicyclic system undergoes hydrogenation and oxidation:
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C without melting, as observed via TGA.
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide group, forming 4-chlorobenzenesulfonic acid and oxadiazole byproducts.
-
pH-Dependent Hydrolysis : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) environments .
This comprehensive analysis underscores the compound's versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic profiles .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The compound is typically synthesized via amide coupling reactions. A general procedure involves activating carboxylic acids (e.g., 4-chlorophenylsulfonyl butanoic acid) with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF) at 0°C, followed by reaction with the 1,3,4-oxadiazole-2-amine derivative. Pyridine is often added to neutralize HCl byproducts. Yields (ranging from 12% to 50%) depend on steric hindrance, electron-withdrawing substituents, and purification methods like column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrahydronaphthalene protons at δ 1.5–2.8 ppm) and carbon backbone.
- ESI-MS : For molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 486.1).
- HPLC : To assess purity (>95% required for biological assays). Cross-referencing experimental data with computational predictions (e.g., PubChem) resolves ambiguities .
Advanced Research Questions
Q. How can researchers optimize low yields in amide coupling steps during synthesis?
Low yields (e.g., 15% for analogous compounds) may arise from incomplete acid activation or side reactions. Strategies include:
Q. What strategies address discrepancies between computational and experimental spectral data?
For NMR conflicts:
Q. How should one design experiments to evaluate biological activity, such as enzyme inhibition or antimicrobial effects?
- Enzyme assays : Use recombinant adenylyl cyclases (AC1/AC8) to test inhibition via cAMP quantification (e.g., ELISA).
- Antimicrobial studies : Follow protocols for Staphylococcus aureus biofilm assays, comparing minimum inhibitory concentrations (MICs) to oxadiazole derivatives like OZE-I (MIC = 8 µg/mL) .
- Include positive controls (e.g., known inhibitors) and dose-response curves to establish IC₅₀ values.
Q. What methods validate purity and stability under various storage conditions?
- HPLC-DAD/MS : Monitor degradation products after accelerated stability testing (40°C/75% RH for 4 weeks).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage).
- Use argon-filled vials and desiccants to prevent hydrolysis of the sulfonyl group .
Q. How can crystallography data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Refine using SHELXL to determine bond lengths/angles, especially for the sulfonyl-oxadiazole junction.
- Compare with analogous structures (e.g., 4-chloro-N-(4-chlorophenylsulfonyl) derivatives) to identify conformational trends .
Methodological Notes
- Contradiction Analysis : Low yields in synthesis (e.g., 12% for bulky substituents) may require alternative routes like microwave-assisted synthesis or flow chemistry .
- Data Reproducibility : Cross-validate spectral data with multiple instruments and replicate synthesis batches to ensure consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
